(2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide
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Overview
Description
(2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amino, cyano, and thioamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Piperazine Derivative: The starting material, 6-chloro-2-pyridine, is reacted with piperazine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. This forms the intermediate 4-(6-chloro-2-pyridinyl)piperazine.
Introduction of the Cyano Group: The intermediate is then reacted with a cyano-containing reagent, such as cyanogen bromide, under basic conditions to introduce the cyano group at the desired position.
Formation of the Thioamide Group: The cyano intermediate is further reacted with a thioamide precursor, such as thiourea, under acidic conditions to form the thioamide group.
Final Coupling Reaction: The final step involves coupling the intermediate with 2-cyano-4,5-dimethoxyphenylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological systems and potential therapeutic applications.
Materials Science: The compound’s functional groups may allow for its use in the development of novel materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-(6-chloro-2-pyridinyl)piperazino)-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)-2-propenamide: A similar compound with an amide group instead of a thioamide group.
3-Amino-3-(4-(6-chloro-2-pyridinyl)piperazino)-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)-2-propenenitrile: A similar compound with a nitrile group instead of a thioamide group.
Uniqueness
The uniqueness of (2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially useful in various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2S/c1-31-17-10-14(12-24)16(11-18(17)32-2)27-22(33)15(13-25)21(26)30-8-6-29(7-9-30)20-5-3-4-19(23)28-20/h3-5,10-11H,6-9,26H2,1-2H3,(H,27,33)/b21-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBBOTAGZSHEEG-RCCKNPSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)C(=C(N)N2CCN(CC2)C3=NC(=CC=C3)Cl)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)/C(=C(\N)/N2CCN(CC2)C3=NC(=CC=C3)Cl)/C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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